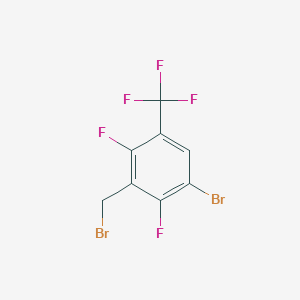
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H3Br2F5 It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-difluoro-5-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar bromination protocols with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Applications De Recherche Scientifique
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 3,5-Difluorobenzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzyl bromide is unique due to the presence of both bromine and fluorine atoms, as well as a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C8H3Br2F5 |
|---|---|
Poids moléculaire |
353.91 g/mol |
Nom IUPAC |
1-bromo-3-(bromomethyl)-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3Br2F5/c9-2-3-6(11)4(8(13,14)15)1-5(10)7(3)12/h1H,2H2 |
Clé InChI |
QRYIJVMVVQEYJG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)CBr)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12860502.png)
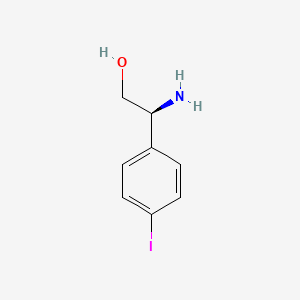
![1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)](/img/structure/B12860510.png)
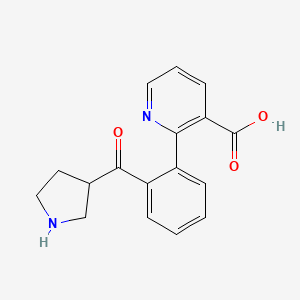
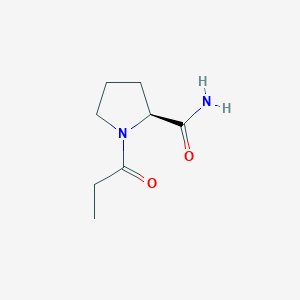
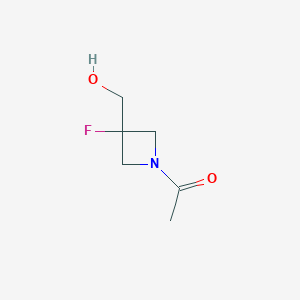

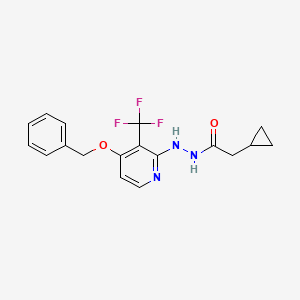
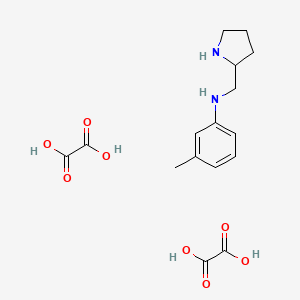
![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid](/img/structure/B12860542.png)
![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)

![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
